
N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is known for its unique properties and has been studied extensively to understand its mechanisms of action and potential uses in various fields.
科学的研究の応用
N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide has potential applications in various fields of scientific research. It has been studied for its antifungal, antibacterial, and anticancer properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide has been studied for its ability to modulate the immune system and for its potential use in the development of vaccines.
作用機序
The mechanism of action of N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in various cellular processes. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide has been shown to modulate the immune system by increasing the production of cytokines and chemokines.
Biochemical and Physiological Effects:
N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have antifungal and antibacterial properties. N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to modulate the immune system by increasing the production of cytokines and chemokines.
実験室実験の利点と制限
N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its ability to inhibit the growth of cancer cells, making it a potential candidate for anticancer drug development. Additionally, this compound has been shown to have antifungal and antibacterial properties, which could be useful in the development of new antibiotics. However, one of the limitations of N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide is its complex synthesis process, which makes it difficult to obtain in large quantities.
将来の方向性
There are several future directions for research on N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide. One area of research could be the development of more efficient synthesis methods to obtain this compound in larger quantities. Additionally, further studies could be conducted to understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Further research could also be conducted to investigate the immunomodulatory properties of N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide and its potential use in the development of vaccines.
合成法
The synthesis of N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide involves the reaction of 4-bromo-2,3,5-trimethylphenol with allyl bromide in the presence of a base, followed by the reaction of the resulting product with chloroacetyl chloride in the presence of a base. The final product is obtained by the reaction of the intermediate product with ammonia in the presence of a catalyst. The synthesis of N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide is a complex process that requires careful control of reaction conditions to obtain a high yield of the product.
特性
IUPAC Name |
2-(4-bromo-2,3,5-trimethylphenoxy)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-5-6-16-13(17)8-18-12-7-9(2)14(15)11(4)10(12)3/h5,7H,1,6,8H2,2-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPIKXAYSAMIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)C)C)OCC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5199864.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5199876.png)
![1-(4-fluorophenyl)-4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-butanone](/img/structure/B5199883.png)
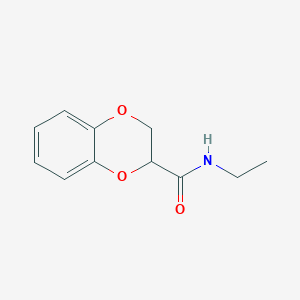
![5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199896.png)
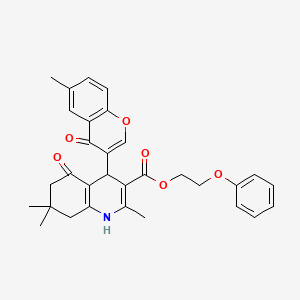
![5-[4-(allyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199899.png)
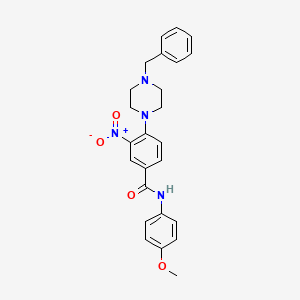
![4-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5199909.png)
![1-(2-methoxybenzyl)-3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazole](/img/structure/B5199930.png)
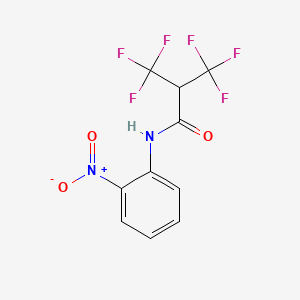
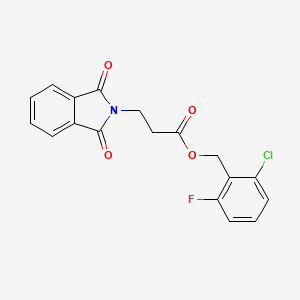
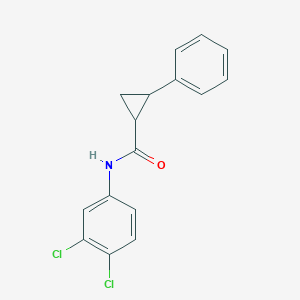
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199957.png)